1-(3-chlorophenyl)imidazolidine-2,4-dione
Description
Properties
CAS No. |
676476-00-9 |
|---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
1-(3-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) |
InChI Key |
LEBWVFRYBLDRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chlorophenyl Imidazolidine 2,4 Dione and Analogues
General Synthetic Routes to the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione, or hydantoin (B18101), scaffold is a versatile heterocyclic motif present in numerous compounds with significant pharmacological properties, including anticonvulsant and antiarrhythmic activities. nih.gov Several general methods have been developed for the synthesis of this core structure.
One common approach involves the reaction of an amino acid with an isocyanate or isothiocyanate. nih.gov For instance, the reaction of C-phenylglycine with phenyl isocyanate can yield 3,5-disubstituted imidazolidine-2,4-diones. nih.gov Another established method is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate to produce a 5-substituted hydantoin.
More contemporary methods focus on efficiency and mild reaction conditions. A notable one-step synthesis of highly substituted chiral hydantoins from simple dipeptides has been developed. organic-chemistry.orgnih.gov This method utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to mediate the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group, leading to intramolecular cyclization under mild conditions. organic-chemistry.orgnih.gov This approach is advantageous as it often proceeds without racemization and is compatible with a variety of protecting groups. organic-chemistry.org
The synthesis of the basic imidazolidine-2,4-dione ring can also be achieved from α-amino acids. For example, C-arylglycines can be prepared from the corresponding arylaldehyde, potassium cyanide, and ammonium chloride, followed by hydrolysis. nih.gov These amino acids then serve as precursors for the construction of the hydantoin ring. nih.gov
Specific Strategies for N1-Substitution with Halogenated Phenyl Moieties
The introduction of a halogenated phenyl group, such as the 3-chlorophenyl moiety, at the N1 position of the imidazolidine-2,4-dione ring is a key step in the synthesis of the target compound and its analogs.
Precursor Synthesis and Derivatization Approaches
The synthesis of 1-(3-chlorophenyl)imidazolidine-2,4-dione typically involves the preparation of a suitable precursor that can be cyclized or a pre-formed hydantoin ring that can be arylated. One strategy involves the reaction of 3-chloroaniline (B41212) with a suitable electrophile to form an intermediate that can then be cyclized to the desired hydantoin.
Another approach is the N-arylation of a pre-existing imidazolidine-2,4-dione. This often requires the use of a catalyst and specific reaction conditions to achieve selective substitution at the N1 position. For instance, the synthesis of 3-(4-amino-phenyl)-5,5-diphenyl imidazolidine-2,4-dione has been achieved through the reaction of 5,5-diphenyl-imidazolidine-2,4-dione with p-chloroaniline or p-bromoaniline in the presence of potassium hydroxide (B78521) in ethanol (B145695). researchgate.net A similar strategy could be adapted for the synthesis of N1-substituted analogs.
Reaction Conditions and Optimization
The conditions for the synthesis of N1-aryl hydantoins are crucial for achieving good yields and purity. For the reaction of anilines with hydantoin precursors, refluxing in a suitable solvent like ethanol is a common practice. researchgate.net The use of a base, such as potassium hydroxide, facilitates the reaction. researchgate.net Microwave activation has also been reported as a method to synthesize related compounds with high yields. researchgate.net
Optimization of reaction parameters such as temperature, reaction time, and the choice of solvent and base is essential. For example, in the Tf₂O-mediated synthesis of hydantoins, optimized conditions of 1.5 equivalents of Tf₂O and 3.0 equivalents of pyridine in dichloromethane (B109758) at temperatures ranging from 4 to 25 °C have been reported to give high yields. organic-chemistry.org
Synthesis of Novel Derivatives and Analogues of this compound
The structural diversity and potential for enhanced biological activity drive the synthesis of novel derivatives and analogs of this compound.
Structural Modifications at Other Positions (e.g., C5, N3)
Modifications at the C5 and N3 positions of the imidazolidine-2,4-dione ring are common strategies to explore structure-activity relationships. The C5 position can be substituted with various alkyl or aryl groups, often introduced through the choice of the initial amino acid or aldehyde/ketone precursor. For example, the synthesis of 5,5-diphenylimidazolidine-2,4-dione derivatives allows for further modification at the N1 or N3 positions. jpionline.org
Substitution at the N3 position can be achieved by reacting a pre-formed N1-substituted hydantoin with an appropriate electrophile. For instance, N-3 substituted imidazolidines are a known class of compounds with pharmaceutical properties. nih.gov The synthesis of 1,3,5-trisubstituted hydantoins can be achieved using methods like the Tf₂O-mediated cyclization. organic-chemistry.org
A variety of derivatives can be synthesized by reacting a precursor like 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione with different reagents. For example, reaction with lactic acid or paracetamol under reflux conditions can yield novel derivatives. jpionline.org
Exploring Isosteres and Bioisosteres
Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. scripps.edudrughunter.com Bioisosteres are functional groups or molecules that have similar chemical and physical properties, leading to comparable biological effects. scripps.edu
In the context of this compound, the chlorine atom can be replaced with other halogens (e.g., fluorine, bromine) or bioisosteric groups like a trifluoromethyl (CF₃) or cyano (CN) group to investigate the impact on activity. scripps.edu For example, fluorine is a common bioisostere for hydrogen due to its similar size. scripps.eduu-tokyo.ac.jp
The carbonyl groups of the imidazolidine-2,4-dione ring can also be replaced. For instance, the synthesis of 2-thiohydantoins, where one of the carbonyl groups is replaced by a thiocarbonyl group, is a common bioisosteric modification. nih.govresearchgate.net Thiazolidine-2,4-diones, where the nitrogen at position 1 is replaced by sulfur, represent another class of bioisosteres with a wide range of biological activities. nih.govmdpi.com The synthesis of such analogs often involves different starting materials and synthetic routes. For example, 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, an imidazolidine-2-thione derivative, was synthesized by cyclization of a precursor with N,N'-dithiocarbonyldiimidazole. mdpi.com
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
While specific experimental spectra for 1-(3-chlorophenyl)imidazolidine-2,4-dione are not widely published, the expected chemical shifts can be predicted based on the known effects of its structural components. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring, the methylene (B1212753) protons of the imidazolidine (B613845) ring, and the N-H proton. Similarly, the ¹³C NMR spectrum will display characteristic signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbon of the heterocyclic ring. In related imidazolidine-dione structures, the methylene protons of the ring typically appear as a singlet, providing a clear diagnostic marker. researchgate.net
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~ 7.2 - 7.6 | Multiplet (m) |
| Methylene (-CH₂-) | ~ 4.0 - 4.5 | Singlet (s) |
| Amide (N-H) | Variable, broad | Singlet (s, br) |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 155 - 175 |
| Aromatic C-Cl | ~ 134 |
| Aromatic C-N | ~ 130 - 140 |
| Aromatic C-H | ~ 120 - 130 |
| Methylene (-CH₂-) | ~ 45 - 55 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the key functional groups include the N-H bond, aromatic and aliphatic C-H bonds, two carbonyl (C=O) groups within the dione (B5365651) structure, and the C-Cl bond. The dual carbonyl groups of the imidazolidine-2,4-dione ring are expected to produce strong, characteristic absorption bands in the region of 1700-1780 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~ 3200 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | ~ 1700 - 1780 | Strong |
| C-N Stretch | ~ 1200 - 1350 | Medium |
| C-Cl Stretch | ~ 600 - 800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can provide structural information through analysis of fragmentation patterns.
For this compound (molecular formula C₉H₇ClN₂O₂), the monoisotopic mass is calculated to be 210.0196 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass. The presence of a chlorine atom is readily identified by its characteristic isotopic pattern, with two major peaks separated by 2 m/z units (for the ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 ratio of intensity. Predicted m/z values for various adducts have been calculated and are crucial for interpreting experimental mass spectra. uni.lu
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 210.01905 |
| [M+H]⁺ | 211.02688 |
| [M+Na]⁺ | 233.00882 |
| [M-H]⁻ | 209.01232 |
Data sourced from PubChemLite. uni.lu
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) that constitute a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized substance, thereby serving as a critical measure of its purity. The experimental percentages are compared against the theoretical values calculated from the molecular formula.
**Theoretical Elemental Composition of this compound (C₉H₇ClN₂O₂) **
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 51.32% |
| Hydrogen | H | 1.008 | 7.056 | 3.35% |
| Chlorine | Cl | 35.453 | 35.453 | 16.83% |
| Nitrogen | N | 14.007 | 28.014 | 13.30% |
| Oxygen | O | 15.999 | 31.998 | 15.19% |
| Total | 210.620 | 100.00% |
Preclinical Biological Evaluation of 1 3 Chlorophenyl Imidazolidine 2,4 Dione and Its Derivatives
Anticancer Activity Studies
The search for novel anticancer agents has led to the investigation of a wide array of synthetic compounds, including derivatives of imidazolidine-2,4-dione. The core structure of 1-(3-chlorophenyl)imidazolidine-2,4-dione has served as a scaffold for the development of new molecules with potential therapeutic applications in oncology. This section details the preclinical evaluation of this compound and its derivatives, focusing on their anticancer properties.
In Vitro Cytotoxicity Assays in Cancer Cell Lines
The initial step in evaluating the anticancer potential of this compound and its derivatives involves assessing their ability to inhibit the growth of and kill cancer cells in a laboratory setting. These in vitro cytotoxicity assays are performed on various human cancer cell lines.
Recent studies have explored the antitumor activity of new 2-thiohydantoin (B1682308) derivatives, which share a structural resemblance to imidazolidine-2,4-dione. nih.govnih.gov For instance, two compounds, referred to as compound 7 and compound 9, demonstrated significant antiproliferative activity against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. nih.gov Similarly, another study highlighted a series of 4-thiazolidinone (B1220212) derivatives, with (4-fluorophenyl) thiazolidin-4-one (4-TH) showing potent cytotoxic activity against the SKOV3 ovarian cancer cell line, although it also exhibited high toxicity in normal CHO-K1 cells. accscience.comresearchgate.net
The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of the cancer cells by 50%. For example, the IC50 value for 4-TH against SKOV3 cells was found to be 12.3 μM. accscience.comresearchgate.net The evaluation of new bipyridine and bipyrimidine gold (III) dithiocarbamate (B8719985) complexes also showed significant cytotoxicity against a panel of human cancer cell lines, including osteosarcoma, lung, prostate, breast, ovarian, and cervical cancer cells. mdpi.com
| Compound/Derivative | Cancer Cell Line | Activity | IC50 Value |
|---|---|---|---|
| Compound 7 (2-thiohydantoin derivative) | HepG-2 (Liver Cancer) | Good antiproliferation | Not specified |
| Compound 9 (2-thiohydantoin derivative) | HCT-116 (Colon Cancer) | Good antiproliferation | Not specified |
| (4-fluorophenyl) thiazolidin-4-one (4-TH) | SKOV3 (Ovarian Cancer) | Potent cytotoxicity | 12.3 μM |
| Gold (III) complex C6 | PC3 (Prostate Cancer) | Cytotoxic | Not specified |
Cellular Mechanisms of Action
Understanding how these compounds exert their cytotoxic effects at a cellular level is crucial for their development as anticancer drugs. Research has focused on several key mechanisms, including the induction of programmed cell death (apoptosis), interference with the cell division cycle, and the inhibition of specific proteins that are critical for cancer cell survival and proliferation.
Many effective anticancer agents work by triggering apoptosis and causing the cell cycle to halt at specific checkpoints, thereby preventing the cancer cells from dividing. Derivatives of this compound have been shown to induce these effects.
For example, a study on 2-thiohydantoin derivatives revealed that compound 7 induced apoptosis and arrested liver cancer cells in the G0/G1 phase of the cell cycle. nih.govnih.gov In contrast, compound 9 triggered apoptosis and arrested colon cancer cells in the S phase. nih.govnih.gov This indicates that even small structural modifications can alter the specific cellular response. Flow cytometry analysis is a common technique used to quantify these effects on the cell cycle. nih.govproquest.com Other research has also demonstrated that various compounds can induce apoptosis and cause cell cycle arrest in different cancer cell lines, such as human lung carcinoma cells. nih.gov
Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth and division. Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are two kinases that are often overactive in many types of cancer. nih.gov Developing inhibitors that target these kinases is a major focus of cancer research.
While direct evidence for this compound as an EGFR or HER2 inhibitor is not extensively documented in the provided context, the broader class of heterocyclic compounds to which it belongs has been investigated for such activities. For instance, purine-hydrazone scaffolds have been designed as potential dual EGFR/HER2 inhibitors. nih.gov Molecular docking studies are often employed to predict the binding affinity of these compounds to the kinase domains of EGFR and HER2. nih.govnih.gov
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. nih.gov Anti-apoptotic proteins like BCL-2 and Myeloid Cell Leukemia 1 (MCL-1) are often overexpressed in cancer cells, promoting their survival. nih.govhaematologica.org Therefore, compounds that can reduce the expression or inhibit the function of these proteins are promising anticancer agents.
Research has shown that MCL-1 is a critical survival factor in various cancers, and its levels can be modulated by certain therapeutic agents. haematologica.orgresearchgate.net The inhibition of MCL-1 can lead to the release of pro-apoptotic proteins, ultimately triggering cell death. haematologica.org Studies on fused chromenopyrimidines have identified compounds that show potential as dual inhibitors of BCL-2 and MCL-1. nih.gov The interplay between these proteins is complex, and disrupting their interactions is a key strategy in cancer therapy. tmc.edu
In Vivo Efficacy in Animal Cancer Models
Promising results from in vitro studies are further validated in in vivo animal models, typically mice, to assess the compound's anticancer efficacy in a living organism. These studies provide crucial information on the compound's ability to shrink tumors and improve survival.
For instance, a novel compound, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated significant tumor regression in mice bearing Sarcoma-180 and Ehrlich ascites carcinoma. nih.gov The efficacy is often measured by the increase in the median survival time of treated animals compared to a control group. nih.gov Similarly, in vivo studies with a gold (III) complex, C6, in mice with prostate tumor xenografts showed a reduction in tumor growth by over 70%. mdpi.com Another study using a breast cancer xenograft model also demonstrated the therapeutic effect of certain peptides, leading to a decrease in tumor size. mdpi.com These animal models are essential for bridging the gap between laboratory research and potential clinical applications. altex.org
| Compound/Derivative | Animal Model | Tumor Type | Efficacy Outcome |
|---|---|---|---|
| 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione | Mice | Sarcoma-180, Ehrlich ascites carcinoma | Significant tumor regression |
| Gold (III) complex C6 | Mice | PC3 (Prostate Cancer) Xenograft | >70% reduction in tumor growth |
| Lin TT1-IP and iRGD-IP peptides | Mice | Breast Cancer Xenograft | Diminution in the size of the tumor |
Antimicrobial Activity Studies
The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of imidazolidine-2,4-dione, including this compound, have been investigated for their potential antimicrobial properties.
Antibacterial Evaluation (in vitro against Gram-positive and Gram-negative strains)
Studies on the antibacterial effects of this compound and its related structures have yielded varied results. For instance, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized and tested against reference strains of both Gram-positive and Gram-negative bacteria. nih.gov The majority of these compounds demonstrated good to limited activity against Gram-positive bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.gov Notably, their activity was often comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov However, none of the tested compounds in this particular study showed an inhibitory effect on the growth of the examined Gram-negative bacteria. nih.gov
In another study, a series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Bacillus licheniformis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. nih.gov The presence of electron-withdrawing groups like -Cl on the arylidene moieties of the heterocyclic ring was found to enhance the broad-spectrum antimicrobial activity. nih.gov
Similarly, research on 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives indicated that some compounds displayed significant antibacterial activity, particularly against Gram-positive bacteria, while showing no activity against Gram-negative bacteria. researchgate.net The primary antibacterial effect was attributed to the imidazolidinethione moiety. researchgate.net
Interactive Data Table: Antibacterial Activity of Imidazolidine-2,4-dione Derivatives
| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Key Findings |
|---|---|---|---|
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Good to limited | Inactive | MIC as low as 3.91 mg/L against Gram-positive strains. nih.gov |
| Thiazolidine-2,4-dione derivatives with -Cl group | Active | Active | Electron-withdrawing groups enhance activity. nih.gov |
Antifungal Evaluation
The antifungal potential of imidazolidine-2,4-dione derivatives has also been a subject of investigation. A study on 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives revealed that most of the synthesized compounds possessed significant antifungal activity against Saccharomyces cerevisiae, with MIC values ranging from 1–10 µg/mL. researchgate.netresearchgate.net The activity of some of these derivatives was reported to be up to four times more potent than the reference drug, ketoconazole. researchgate.netresearchgate.net
Furthermore, a series of thiazolidine-2,4-dione derivatives were screened for in vitro antifungal activity against various fungal species, including Aspergillus niger and Penicillium notatum. nih.gov The study highlighted that the presence of electron-withdrawing substituents, such as -Cl, on the arylidene moieties enhanced the antifungal activities. nih.gov
Antiviral Evaluation
Imidazolidine-2,4-diones are recognized as an important class of heterocyclic compounds with potential antiviral properties against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus. nih.gov While specific data on the antiviral activity of this compound is limited in the provided search results, the broader class of imidazolidinones has been the focus of significant research.
For instance, some imidazolidinone derivatives have been reported as anti-HIV agents since 1996. nih.gov Additionally, certain thiazolidine-4-one derivatives have been evaluated for their antiviral activity against a wide spectrum of viruses, including various strains of influenza, herpes simplex virus, and human coronavirus. nih.gov One study noted that compounds with electron-withdrawing groups showed significant antimicrobial potency, and some also exhibited considerable antiviral activity. nih.gov Although some compounds showed low anti-viral activity against HIV-1 and HIV-2, others were active against a range of other viruses. nih.gov
Investigation of Antimicrobial Mechanisms (e.g., DNA gyrase inhibition, cell wall/protein synthesis disruption, anti-biofilm activity)
The antimicrobial action of imidazolidine-2,4-dione derivatives is believed to occur through various mechanisms. One identified mechanism is the inhibition of DNA gyrase. nih.gov For example, a particularly active antibacterial compound from a series of thiazolidine-4-one sulfonyl derivatives demonstrated potent inhibition of the S. aureus DNA gyrase enzyme. nih.gov
Disruption of the fungal cell wall is another proposed mechanism. Research on Mycosidine, a topical antifungal drug, suggests that its activity is associated with causing disruption of the fungal cell wall. nih.gov
Central Nervous System (CNS) Activity Studies
The structural features of imidazolidine-2,4-diones have also led to investigations into their potential effects on the central nervous system, particularly as anticonvulsant agents.
Anticonvulsant Activity in Animal Seizure Models (e.g., MES, 6 Hz, scPTZ)
Derivatives of imidazolidine-2,4-dione have been evaluated for their anticonvulsant properties in various animal models of seizures. Previous research has shown that five-membered heterocyclic rings, including imidazolidine-2,4-dione, exhibit anticonvulsant properties in models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.gov
In one study, new imidazolidindione and imidazole (B134444) derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov Many of the target compounds demonstrated excellent activity in the pentylenetetrazole (PTZ)-induced seizure model, with some showing higher activity than the reference drug, valproate sodium. nih.gov However, these compounds showed fair to no activity in the MES test. nih.gov
Another study focused on a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. nih.gov These compounds were assessed in the MES, 6 Hz, and scPTZ seizure tests. nih.gov The most active substance in this series showed more favorable ED50 and protective index values than the reference drug, valproic acid, in both the MES and 6 Hz tests. nih.gov
Interactive Data Table: Anticonvulsant Activity of Imidazolidine-2,4-dione and Related Derivatives
| Seizure Model | Compound Type | Activity | Key Findings |
|---|---|---|---|
| MES | Imidazolidindione derivatives | Fair to none | Less effective in this model compared to PTZ. nih.gov |
| MES | 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives | Active | More beneficial ED50 than valproic acid. nih.gov |
| 6 Hz | 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives | Active | More beneficial ED50 than valproic acid. nih.gov |
| scPTZ | Imidazolidindione derivatives | Excellent | Some compounds showed higher activity than valproate sodium. nih.gov |
Anxiolytic and Antidepressant-like Activities in Animal Models
Imidazolidine-2,4-dione derivatives have been investigated for their potential anxiolytic and antidepressant-like effects in various animal models. wisdomlib.orgnih.gov These models are crucial for predicting the therapeutic potential of new chemical entities in humans. nih.govnih.gov Commonly used tests include the elevated plus-maze, light/dark exploration task, marble-burying behavior, forced swim test, and tail suspension test. nih.govdovepress.com
One study on a novel non-imidazole histamine (B1213489) H3 receptor antagonist, ST-1283, which shares a core structural motif with some imidazolidine (B613845) derivatives, demonstrated significant anxiolytic-like effects in the elevated plus maze, open field, and marble burying tests in mice. dovepress.com The compound also exhibited antidepressant-like activity by reducing immobility time in the tail suspension and forced swim tests. dovepress.com These effects were comparable to the reference drugs diazepam and fluoxetine, respectively. dovepress.comnih.gov
Another study investigating a melanocortin-4 (MC4) receptor antagonist, MCL0129, also showed promising anxiolytic and antidepressant-like activities. In stress-induced anxiety models, MCL0129 reversed anxiogenic-like behaviors. Under non-stress conditions, it increased time spent in the light area of the light/dark box and suppressed marble-burying behavior. Furthermore, it demonstrated antidepressant potential by reducing immobility in the forced swim test and decreasing escape failures in the learned helplessness test.
The four-plate test in mice is another model used to assess anxiolytic-like effects. nih.gov Studies have shown that antidepressants acting primarily on serotonin (B10506) (5-HT) transmission exhibit clear anxiolytic-like effects in this model. nih.gov This suggests that the balance between serotonin and norepinephrine (B1679862) is a critical factor in mediating anxiety-like behaviors. nih.gov
The anxiolytic-like activity of a fused thiopyrano-piperidone-tetrahydrocarboline derivative was evaluated using the hole-board test. mdpi.com The compound showed a dose-dependent increase in head-dipping behavior, indicative of an anxiolytic effect, which was comparable to the reference drug clonazepam. mdpi.com
The following table summarizes the findings from various animal models:
Anxiolytic and Antidepressant-like Activities in Animal Models| Compound/Derivative | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| ST-1283 | Elevated Plus Maze, Open Field, Marble Burying Test | Anxiolytic-like | dovepress.com |
| ST-1283 | Tail Suspension Test, Forced Swim Test | Antidepressant-like | dovepress.com |
| MCL0129 | Light/Dark Exploration Task, Marble Burying | Anxiolytic-like | |
| MCL0129 | Forced Swim Test, Learned Helplessness Test | Antidepressant-like | |
| 5-HT acting antidepressants | Four-Plate Test | Anxiolytic-like | nih.gov |
| Fused thiopyrano-piperidone-tetrahydrocarboline derivative | Hole-Board Test | Anxiolytic-like | mdpi.com |
Receptor Binding Assays (e.g., 5-HT1A, CB1 cannabinoid receptor, sodium/calcium channels)
Receptor binding assays are essential for determining the affinity of a compound for specific molecular targets. For imidazolidine-2,4-dione derivatives with potential CNS activity, key receptors of interest include serotonin (5-HT) receptors, particularly 5-HT1A, and cannabinoid (CB) receptors like CB1.
Studies on dual 5-HT1A and 5-HT7 receptor antagonists, HBK-14 and HBK-15, which are phenylpiperazine derivatives, have shown high to moderate affinity for 5-HT2, adrenergic α1, and dopaminergic D2 receptors. plos.org These compounds were identified as full antagonists at both 5-HT1A and 5-HT7 receptors. plos.org The involvement of the 5-HT1A receptor in the antidepressant and anxiolytic-like actions of these compounds was demonstrated. plos.org
A novel melanocortin-4 (MC4) receptor antagonist, MCL0129, was found to be highly selective for the MC4 receptor, with a Ki value of 7.9 nM. It showed no significant affinity for MC1 and MC3 receptors and only moderate affinity for the σ1 receptor, serotonin transporter, and α1-adrenoceptor at a concentration of 1 μM.
The anxiolytic-like effects of a fused thiopyrano-piperidone-tetrahydrocarboline derivative were suggested to be mediated, in part, through the serotonergic system, as the effects were abolished by the 5-HT2A receptor antagonist ketanserin. mdpi.com Molecular docking studies further supported the interaction of this compound with the 5-HT2A receptor. mdpi.com
The following table presents the receptor binding affinities for selected derivatives:
Receptor Binding Affinities| Compound/Derivative | Target Receptor | Affinity/Activity | Reference |
|---|---|---|---|
| HBK-14 & HBK-15 | 5-HT1A, 5-HT7 | Full Antagonists | plos.org |
| HBK-14 & HBK-15 | 5-HT2, α1-adrenergic, D2-dopaminergic | High to Moderate Affinity | plos.org |
| MCL0129 | MC4 | Ki = 7.9 nM | |
| Fused thiopyrano-piperidone-tetrahydrocarboline derivative | 5-HT2A | Interaction suggested by antagonist studies and molecular docking | mdpi.com |
Exploration of Molecular Targets in CNS Pathways
The central nervous system (CNS) effects of this compound and its derivatives are mediated through their interaction with various molecular targets within complex neuronal pathways.
The histaminergic system has been identified as a potential therapeutic target for anxiety and depression. dovepress.comnih.gov The anxiolytic and antidepressant effects of the H3 receptor antagonist ST-1283 were abrogated by pretreatment with an H3R agonist, highlighting the role of H3 receptors in these behaviors. dovepress.comnih.gov
The corticotropin-releasing factor (CRF) system is another key player in the stress response and is implicated in anxiety and depressive disorders. nih.govnih.gov CRF and its related peptides act through CRF1 and CRF2 receptors. nih.govnih.gov It is hypothesized that CRF1 receptor activation initiates fear and anxiety-like responses, while CRF2 receptor activation may counteract these effects. nih.gov Therefore, CRF1 receptor antagonists are being explored as potential treatments for affective and stress disorders. nih.gov
The serotonergic system, particularly the 5-HT1A and 5-HT7 receptors, is a well-established target for antidepressant and anxiolytic drugs. plos.org Dual antagonists of these receptors have shown potent antidepressant and anxiolytic-like activity in animal models. plos.org The involvement of the 5-HT2A receptor has also been implicated in the anxiolytic-like effects of certain heterocyclic compounds. mdpi.com
Other Biological Activities
Derivatives of imidazolidine-2,4-dione have been investigated for their ability to inhibit various enzymes.
Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrase (CA) isoforms. nih.gov A series of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides were found to selectively inhibit hCA II and hCA VII over hCA I and hCA IV. nih.gov Given that carbonic anhydrase enzymes can regulate mast cell-mediated inflammation, inhibitors of these enzymes may have therapeutic potential in treating such conditions. nih.gov
Cholinesterase Inhibition: Some 1,2,4-triazole (B32235) derivatives bearing an azinane moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
The following table summarizes the enzyme inhibition data for selected derivatives:
Enzyme Inhibition Activity| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Benzothiazole-6-sulphonamides | Carbonic Anhydrase (hCA II, hCA VII) | Selective Inhibition | nih.gov |
| 1,2,4-triazole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition | nih.gov |
Several derivatives of imidazolidine-2,4-dione have demonstrated anti-inflammatory and immunomodulatory properties.
A study on 1,3-disubstituted-2-thiohydantoin analogues revealed their potent anti-inflammatory activity. nih.govmdpi.com These compounds significantly suppressed nitric oxide (NO) production in LPS-activated RAW264.7 cells. nih.gov One compound, in particular, showed a significant and dose-dependent inhibitory effect on the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. mdpi.com
The hydantoin (B18101) derivative 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) exhibited antinociceptive effects in mice, which were likely mediated by anti-inflammatory mechanisms. nih.gov This was evidenced by its efficacy in the acetic acid-induced writhing test and the second phase of the formalin test. nih.gov
Natural products are also a source of compounds with immunomodulatory and anti-inflammatory effects that can influence autoimmune inflammation. mdpi.com Flavonoids, for instance, are known for their anti-inflammatory and antioxidant properties. nih.gov Eriodictyol, a flavanone, has been shown to inhibit nitric oxide production and lysosomal enzyme activity in macrophages, suggesting a potential anti-inflammatory effect. nih.gov
The following table presents findings related to anti-inflammatory and immune modulatory activities:
Anti-inflammatory and Immune Modulatory Activities| Compound/Derivative | Model/Assay | Observed Effect | Reference |
|---|---|---|---|
| 1,3-disubstituted-2-thiohydantoin analogues | LPS-activated RAW264.7 cells | Suppression of NO, IL-1β, IL-6, TNF-α | nih.govmdpi.com |
| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Acetic acid-induced writhing test, Formalin test | Antinociceptive/Anti-inflammatory | nih.gov |
| Eriodictyol | Murine peritoneal macrophages | Inhibition of NO and lysosomal enzyme activity | nih.gov |
Imidazolidine-2,4-dione and its 2-thioxoimidazolidin-4-one derivatives have been synthesized and evaluated for their anticoagulant properties. wisdomlib.orgimrpress.com A study screened a series of these compounds for their effects on activated partial thromboplastin (B12709170) time (APTT) and prothrombin time (PT). imrpress.com The results of these screenings can identify lead compounds for the development of new anticoagulant agents. wisdomlib.org
Anti-parasitic Activity (e.g., against Schistosoma mansoni)
The significant global health burden imposed by schistosomiasis, a parasitic disease caused by trematodes of the genus Schistosoma, has driven the search for novel therapeutic agents. nih.gov The current reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance, underscoring the need for new schistosomicidal compounds. nih.govscielo.br Within this context, derivatives of imidazolidine-2,4-dione have emerged as a class of heterocyclic compounds with demonstrated anti-parasitic properties, including activity against Schistosoma mansoni. nih.govscielo.br
Early investigations into the schistosomicidal effects of imidazolidine derivatives date back to the mid-20th century. nih.gov More recent and targeted studies have explored the efficacy of various substituted imidazolidine-2,4-dione compounds, revealing promising results in both in vitro and in vivo models of S. mansoni infection. nih.govscielo.br These studies have highlighted the potential of this chemical scaffold as a starting point for the development of new anti-schistosomal drugs.
Research has shown that specific structural modifications to the imidazolidine-2,4-dione core can lead to significant anti-parasitic activity. For instance, a study on the derivative 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one, demonstrated considerable in vitro activity against adult S. mansoni worms. nih.govnih.gov This particular derivative induced high rates of mortality in adult male worms within 24 hours of exposure across all tested concentrations, with a dose-dependent relationship observed. nih.gov Efficacy against adult female worms was also noted, with maximum effect seen after 72 hours. nih.gov
Further in vivo studies with this 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one derivative in mice infected with S. mansoni showed a significant reduction in worm burden. nih.govnih.gov Notably, the formulation of the compound was found to influence its efficacy, with a solid dispersion in polyethylene (B3416737) glycol (PEG) leading to a more pronounced reduction in worm counts. nih.govnih.gov In addition to reducing the number of adult worms, treatment with this derivative also resulted in a significant increase in the number of dead eggs found in the host tissues. nih.govnih.gov
Other imidazolidine derivatives have also been shown to induce significant damage to the tegument of adult S. mansoni worms. scielo.br Compounds such as (Z)-3-(4-chlorobenzyl)-5-(4-nitrobenzylidene) imidazolidine-2,4-dione, among others, caused noticeable changes to the worm's surface, including contraction of the body and suckers, and disorganization and collapse of the tubercles with a loss of spines. scielo.br
The following table summarizes the findings from a study on the in vitro activity of selected imidazolidine derivatives against adult S. mansoni.
| Compound | Concentration (µM) | Time (hours) | Effect |
| (Z)-3-(4-chlorobenzyl)-5-(4-nitrobenzylidene) imidazolidine-2,4-dione | Not Specified | Not Specified | Significant damage to the tegumental surface |
| (Z)-3-(4-chloro-benzyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxoimidazolidin-4-one | Not Specified | Not Specified | Significant damage to the tegumental surface |
| (Z)-5-(4-fluorobenzilidene)-1-methyl-3-(4-phenylbenzyl)-2-thioxoimidazolidin-4-one | Not Specified | Not Specified | Significant damage to the tegumental surface |
The following table presents data from an in vivo study on the efficacy of an imidazolidine derivative in S. mansoni-infected mice.
| Compound | Formulation | Reduction in Worm Burden (%) |
| 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one | Tween 80 and saline solution | Significant |
| 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one | Oil/water emulsion | Significant |
| 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one | Solid dispersion with PEG | 70.5 |
These findings collectively indicate that the imidazolidine-2,4-dione scaffold is a promising template for the design and synthesis of new anti-schistosomal agents. The observed in vitro and in vivo activity of its derivatives against S. mansoni warrants further investigation to optimize their efficacy and explore their potential as clinical candidates for the treatment of schistosomiasis.
Structure Activity Relationship Sar and Lead Optimization
Correlations Between Chemical Structure and Observed Biological Potency
The biological activity of hydantoin (B18101) derivatives is intrinsically linked to their structural features. For anticonvulsant activity, the presence of an aromatic ring is often considered essential. cutm.ac.inpharmacy180.com In the case of 1-(3-chlorophenyl)imidazolidine-2,4-dione, the molecule consists of a central five-membered hydantoin ring, with a 3-chlorophenyl substituent attached to the nitrogen atom at position 1.
Research on related structures, such as pyrrolidine-2,5-dione derivatives, provides valuable insights. Studies comparing isomers have shown that the position of the chloro substituent on the phenyl ring significantly impacts anticonvulsant potency. For instance, in a series of N-substituted pyrrolidine-2,5-diones, derivatives with a chlorophenyl group at position 3 of the core ring demonstrated notable activity in preclinical models like the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com
The general findings indicate that the hydantoin ring itself is a critical pharmacophoric element. Modifications to this ring, such as the introduction of substituents at various positions, can modulate the compound's activity. For example, while 5,5-diphenylhydantoin (Phenytoin) is a cornerstone anticonvulsant, the activity of 1,3-disubstituted hydantoins is often more pronounced against chemically induced convulsions rather than those induced by electroshock. pharmacy180.com The activity of a series of synthesized 1-[3-(4-aminophenyl)-3-oxopropanoyl]- 5,5-diphenylimidazolidine-2,4-dione derivatives further underscores the importance of the core structure in exerting anticonvulsant effects. jpionline.org
The following table presents data from studies on related chloro-substituted compounds, illustrating the correlation between structure and anticonvulsant activity.
Table 1: Anticonvulsant Activity of Chloro-Substituted Phenyl Derivatives This table is based on data for related pyrrolidine-2,5-dione derivatives, which serve as a proxy for understanding the SAR of the subject compound.
| Compound | Structure | Test Model | Activity (ED₅₀ mg/kg) | Reference |
|---|---|---|---|---|
| Compound 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | mdpi.comnih.gov |
| Compound 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 | mdpi.comnih.gov |
| Compound 14 | (R,S)-3-(3-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | > 300 | mdpi.com |
| Compound 19 | (R,S)-3-(3-Chlorophenyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-pyrrolidine-2,5-dione | MES | 102.10 | nih.gov |
| Valproic Acid (Reference) | 2-propylpentanoic acid | MES | 252.74 | nih.gov |
| Valproic Acid (Reference) | 2-propylpentanoic acid | 6 Hz (32 mA) | 130.64 | nih.gov |
Impact of Substituent Effects on Activity and Selectivity
Substituents on both the phenyl ring and the hydantoin core play a pivotal role in modulating biological activity and selectivity.
The chlorine atom at the meta-position (position 3) of the phenyl ring in this compound is an electron-withdrawing group. acs.org This property influences the electronic distribution of the entire molecule, which can affect how it binds to its biological target. The influence of a substituent is generally explained by a combination of its inductive effect and resonance (or conjugative) effect. libretexts.org For halogens like chlorine, the inductive effect typically involves electron withdrawal from the aromatic ring. libretexts.org
Studies on related compounds have demonstrated that the position and nature of halogen substituents are critical.
Positional Isomerism : Research on chlorophenyl-pyrrolidine-2,5-diones showed that the ortho-chloro substituted derivative was significantly more potent in the MES and 6 Hz seizure tests than the corresponding meta-chloro isomer. mdpi.comnih.gov This suggests that steric or electronic effects specific to the ortho position enhance anticonvulsant activity in that particular scaffold.
Halogen Type : In studies of diaryl hydantoin analogs targeting the Smoothened receptor, a variety of halogen substitutions were investigated. It was found that introducing double halogen substituents, such as a 3,4-dichloro substitution on the phenyl ring, could remarkably enhance potency compared to mono-substituted analogs. nih.gov
Core Substitutions : Modifications to the hydantoin ring itself also have a profound impact. For example, N-methylation at the N-3 position has been shown to decrease activity against electroshock seizures but increase activity against chemically induced convulsions. cutm.ac.in Similarly, replacing the carbonyl oxygen at C-2 with sulfur (to form a 2-thiohydantoin) can lead to a loss of activity against MES seizures. pcbiochemres.com
The following table summarizes the effects of various substituents on the activity of hydantoin and related heterocyclic cores.
Table 2: Impact of Substituents on Biological Activity
| Parent Scaffold | Substituent Modification | Effect on Activity | Reference |
|---|---|---|---|
| Hydantoin | Phenyl group at C5 | Essential for activity against electrically induced convulsions. | cutm.ac.inpharmacy180.com |
| Hydantoin | Alkyl group at C5 | May introduce sedative properties. | pharmacy180.com |
| Diaryl Hydantoin | 4-OH on phenyl ring | More potent than 4-H or 4-Cl analogs, suggesting hydrogen bonding. | nih.gov |
| Diaryl Hydantoin | 3,4-Cl₂ on phenyl ring | Improved potency compared to mono-substituted analogs. | nih.gov |
| Aminohydantoin | Electron-withdrawing groups (e.g., cyano, difluorophenyl) on phenyl ring | Greatly enhanced BACE-1 inhibitory activity. | acs.org |
| 5,5-diphenyl-2-iminohydantoin | Methylation on N-3 or imino nitrogen | Did not provide substantial anticonvulsant activity. | pcbiochemres.com |
| Pyrrolidine-2,5-dione | 2-Chloro vs. 3-Chloro on phenyl ring | 2-Chloro isomer was significantly more potent as an anticonvulsant. | mdpi.com |
Identification of Pharmacophoric Features for Target Interactions
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For hydantoin-based anticonvulsants, several key features have been identified:
Aromatic/Hydrophobic Region : An aromatic ring, such as the phenyl group, is considered crucial for activity, particularly against grand mal seizures. cutm.ac.inpharmacy180.com This hydrophobic domain is believed to anchor the molecule in a specific pocket of the target receptor or enzyme.
Hydrogen Bond Donor/Acceptor (HDA) Unit : The hydantoin ring itself contains several key features for hydrogen bonding. The N-H group at position 3 and the two carbonyl (C=O) groups at positions 2 and 4 can act as hydrogen bond donors and acceptors, respectively. biointerfaceresearch.com These interactions are vital for binding to biological targets.
Spatial Arrangement : The relative orientation of the aromatic ring and the hydantoin core is critical. Enhanced anticonvulsant activity is often observed in compounds where an aromatic group is separated by one carbon atom from a nitrogen atom, highlighting the importance of specific spatial relationships for target engagement. nih.gov
Strategies for Lead Optimization and Derivative Design
Lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of a promising compound like this compound. Based on SAR studies, several strategies can be employed:
Systematic Substitution on the Phenyl Ring : As established, the type and position of substituents on the phenyl ring significantly affect activity. A common strategy involves synthesizing a library of derivatives with different electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to find the optimal substitution pattern for potency and selectivity. acs.orgnih.gov
Modification of the Hydantoin Core : Altering the hydantoin ring can lead to derivatives with different pharmacological profiles. This includes N-alkylation at positions 1 or 3, or replacing one of the carbonyl groups. For instance, creating 1,3-disubstituted hydantoins has been shown to yield compounds active against chemically induced convulsions. pharmacy180.com
Conformational Locking : Another strategy involves creating more rigid analogs by fusing the phenyl ring with the hydantoin core or introducing bulky groups. This reduces the number of possible conformations, which can lead to a higher affinity for the target if the locked conformation is the bioactive one. However, this can also lead to a complete loss of activity if the conformation is incorrect. nih.gov
Hybrid Pharmacophore Approach : This strategy involves combining the essential pharmacophoric features of the hydantoin with moieties from other active compounds. For example, linking the hydantoin core to other heterocyclic systems known for their biological activity can create hybrid molecules with potentially synergistic or novel effects. nih.govmdpi.com
Computational and in Silico Investigations
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(3-chlorophenyl)imidazolidine-2,4-dione, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.
Studies on related imidazolidine-2,4-dione (also known as hydantoin) and thiazolidine-2,4-dione derivatives have shown that this class of compounds can interact with a variety of biological targets, including enzymes and receptors. nih.govnih.govnih.govnih.gov For instance, derivatives have been docked into the active sites of targets like protein tyrosine phosphatase 1B (PTP1B), cyclooxygenase-2 (COX-2), and quorum-sensing receptors in bacteria. nih.govnih.govnih.govnajah.edu
The typical interactions observed for these scaffolds involve:
Hydrogen Bonding: The two carbonyl groups (at positions 2 and 4) and the N-H group of the imidazolidine-2,4-dione ring are key hydrogen bond donors and acceptors. These can form crucial hydrogen bonds with amino acid residues in the active site of a target protein, such as Cysteine, Arginine, and Leucine. mdpi.comijper.org
Hydrophobic Interactions: The 3-chlorophenyl group provides a significant hydrophobic region that can engage in van der Waals and pi-alkyl interactions with nonpolar residues of the target protein. najah.edumdpi.com The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.
Binding Affinity: Docking studies provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). For example, in a study on imidazolidinone derivatives targeting COX-2, compounds showed strong docking scores, such as -11.569 kcal/mol, indicating a high affinity for the target. najah.edu While specific data for this compound is not available, its structural features suggest it could form stable complexes with appropriate biological targets.
| Target Class | Potential Interacting Residues | Type of Interaction | Reference |
| Protein Tyrosine Phosphatases (e.g., PTP1B) | His214, Cys215, Ser216 | Hydrogen Bonding | nih.gov |
| Cyclooxygenases (e.g., COX-2) | Hydrophobic and hydrophilic residues | Hydrogen Bonding, Hydrophobic | najah.edu |
| Bacterial Quorum-Sensing Receptors (e.g., LasR) | Not specified | Not specified | nih.gov |
| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Leu270, Gln283, Arg288 | Hydrogen Bonding | ijper.org |
This table illustrates potential interactions based on studies of structurally related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of related compounds, QSAR can identify the key physicochemical properties and structural features that govern their activity.
QSAR studies on imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have been successfully used to build predictive models for various activities, including PTP1B inhibition and antihyperglycemic effects. nih.govmdpi.comnih.gov These models often use descriptors related to:
Electronic Properties: Such as the distribution of charges and the energies of molecular orbitals (HOMO and LUMO).
Steric Properties: Related to the size and shape of the molecule.
Hydrophobicity: Often represented by the partition coefficient (logP).
For this compound, a QSAR study would involve synthesizing and testing a series of analogues with different substituents on the phenyl ring. The results could reveal, for example, the optimal position and electronic nature (electron-donating or electron-withdrawing) of the substituent for a particular biological activity. A 3D-QSAR study on imidazolidine-2,4-dione derivatives targeting PTP1B yielded a predictive model with a high correlation coefficient (r² = 0.999), indicating its robustness. nih.gov Such models are invaluable for guiding the design of new, more potent compounds. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.
MD simulations have been applied to complexes of imidazolidinone and thiazolidinone derivatives with their protein targets, such as PTP1B and COX-2. nih.govnajah.edu These simulations, often run for nanoseconds, can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.govnajah.edu For example, a 100-nanosecond simulation of an imidazolidinone derivative with COX-2 confirmed the stability of the complex, with low fluctuations in the root-mean-square deviation (RMSD) of the ligand and protein atoms. najah.edu Such stability in the binding pocket is a strong indicator of a viable drug candidate. najah.edu
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and avoid costly failures later in development. nih.gov
| ADME Property | Predicted Value/Range | Method/Tool | Reference |
| Physicochemical Properties | |||
| Molecular Weight | 210.62 g/mol | PubChem | |
| XLogP3 | 1.2 | PubChem | |
| Hydrogen Bond Donors | 1 | PubChem | |
| Hydrogen Bond Acceptors | 2 | PubChem | |
| Pharmacokinetics | |||
| Human Intestinal Absorption | Good (Predicted) | SwissADME (based on related structures) | nih.gov |
| Blood-Brain Barrier Permeability | Low to negligible (Predicted) | SwissADME (based on related structures) | nih.gov |
| CYP2D6 Inhibition | No (Predicted) | SwissADME (based on related structures) | nih.gov |
| P-glycoprotein Substrate | Yes/No (Variable) | SwissADME (based on related structures) |
This table presents predicted ADME properties for this compound based on its physicochemical characteristics and data from related compounds.
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). Computational models can predict BBB permeability based on molecular properties like lipophilicity (logP/logD), polar surface area (PSA), molecular weight, and hydrogen bonding capacity. nih.govnih.govresearchgate.net Generally, compounds with high BBB permeability have a logP between 2 and 4, a PSA less than 90 Ų, and a molecular weight under 500 Da.
For this compound, its calculated XLogP of 1.2 suggests moderate lipophilicity. However, in silico ADME studies on similar thiazolidine-2,4-dione derivatives often predict negligible BBB penetration. nih.gov Predictive models use parameters like logPS (permeability-surface area product), where values greater than -2 suggest CNS penetration. researchgate.net The specific BBB permeability of this compound would need to be calculated using specialized software, but based on analogues, it may not be a strong candidate for a CNS-acting drug without modification.
Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. In silico tools can predict sites on a molecule that are most likely to undergo metabolism (e.g., hydroxylation, N-dealkylation).
For this compound, potential sites of metabolism include:
Hydroxylation of the phenyl ring.
Cleavage of the imidazolidine (B613845) ring.
Computational models, often trained on data from in vitro experiments using human liver microsomes, can predict the compound's metabolic fate. Studies on related compounds have sought to improve metabolic stability by modifying their structure to block common metabolic pathways. researchgate.net
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes by a drug can lead to adverse drug-drug interactions. nih.gov Computational models can predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govcngb.orgnih.gov
The imidazolidine-2,4-dione scaffold contains azole-like nitrogen atoms, which are known to sometimes interact with the heme iron of CYP enzymes, potentially leading to inhibition. nih.gov In silico screening of this compound against various CYP isoform models is a necessary step to flag potential drug-drug interaction risks. Studies on similar thiazolidine-2,4-diones have predicted no inhibitory effects on CYP2D6, suggesting a degree of safety regarding this specific isoform. nih.gov
Drug-Likeness and Privileged Scaffold Analysis
Computational and in silico methods are pivotal in modern drug discovery, offering early insights into the potential of a chemical entity to be developed into a drug. This analysis for this compound focuses on its drug-likeness, evaluated through established parameters like Lipinski's Rule of Five, and considers the significance of its core structure as a privileged scaffold.
Detailed Research Findings
The concept of "drug-likeness" assesses whether a compound possesses physicochemical properties compatible with those of known oral drugs. These properties, including molecular weight, lipophilicity, and hydrogen bonding capacity, are crucial for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).
Lipinski's Rule of Five
A primary tool for evaluating drug-likeness is Lipinski's Rule of Five. units.itdrugbank.com This rule posits that orally active drugs generally exhibit:
A molecular mass less than 500 Daltons.
An octanol-water partition coefficient (log P) not greater than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
An analysis of this compound indicates that it fully complies with these criteria, suggesting a favorable profile for oral bioavailability. drugbank.com
Table 1: Physicochemical Property Predictions for this compound
| Parameter | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ | uni.lu |
| Molecular Weight | 210.62 g/mol | Calculated |
| XlogP (predicted) | 1.3 | uni.lu |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Table 2: Compliance with Lipinski's Rule of Five
| Lipinski's Rule Parameter | Rule Threshold | Compound Value | Compliance |
|---|---|---|---|
| Molecular Mass | < 500 Da | 210.62 Da | Yes |
| log P | ≤ 5 | 1.3 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |
Privileged Scaffold Analysis
The imidazolidine-2,4-dione heterocycle, also known as hydantoin (B18101), is recognized as a "privileged scaffold" in medicinal chemistry. rjpn.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for designing new bioactive compounds. rjpn.orgresearchgate.netmdpi.com
The utility of the imidazolidine-2,4-dione core stems from its rigid structure and the specific spatial arrangement of its hydrogen bond donors and acceptors. This framework is present in a variety of approved drugs and biologically active molecules with diverse therapeutic applications, including anticonvulsant, antiarrhythmic, and anticancer agents. researchgate.netmdpi.comnih.gov The presence of this scaffold in this compound suggests its potential for biological activity. Its structural relative, the thiazolidine-2,4-dione, is also considered a versatile and privileged scaffold in drug development. nih.gov
Preclinical Metabolic Studies
In Vitro Metabolism in Subcellular Fractions (e.g., liver microsomes, S9 fractions)
There are no published studies detailing the in vitro metabolism of 1-(3-chlorophenyl)imidazolidine-2,4-dione using standard subcellular fractions such as liver microsomes or S9 fractions. These experimental models are fundamental in early drug discovery to assess the metabolic stability of a compound and to generate its primary metabolites. Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, while the S9 fraction includes both microsomal and cytosolic enzymes, providing a broader view of metabolic potential, including Phase II conjugation reactions. The absence of such data means that the intrinsic clearance and the initial metabolic profile of this compound in the liver are unknown.
Identification and Characterization of Metabolites
Consistent with the lack of in vitro metabolism studies, there is no information available on the identity and chemical structure of any metabolites of this compound. The process of metabolite identification involves sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and characterize the products of biotransformation. Without this information, the potential for the formation of active or reactive metabolites, which could have pharmacological or toxicological implications, remains unassessed.
Enzymatic Pathways Involved in Compound Biotransformation
The specific enzymatic pathways responsible for the biotransformation of this compound have not been elucidated. Research in this area would typically involve reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors to identify the key enzymes responsible for the compound's metabolism. Understanding the primary metabolizing enzymes is critical for predicting potential drug-drug interactions.
Species Differences in Metabolism (preclinical models)
No comparative metabolic data for this compound across different preclinical species (e.g., rat, mouse, dog, monkey) and humans is available. Significant species differences in drug metabolism are common and can have a profound impact on the translation of efficacy and safety data from animal models to humans. Investigating these differences is a standard component of preclinical development to select the most appropriate animal models for further toxicological and pharmacological studies.
Future Directions in Research on 1 3 Chlorophenyl Imidazolidine 2,4 Dione
Exploration of Novel Biological Targets
The imidazolidine-2,4-dione core is associated with a wide array of pharmacological activities, suggesting that its derivatives could interact with a diverse set of biological targets. While existing research has identified activities such as anticonvulsant jpionline.orgresearchgate.net, anticancer nih.govnih.gov, and antimicrobial effects nih.govmdpi.com for related compounds, the full spectrum of possibilities for 1-(3-chlorophenyl)imidazolidine-2,4-dione remains to be explored.
Future research should systematically screen this compound and its derivatives against a broad panel of biological targets to identify novel therapeutic applications. Areas of high potential include:
Oncology: Beyond general anticancer activity, investigations could focus on specific oncogenic pathways. For instance, derivatives of imidazolidine-2,4-dione have been designed as inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are crucial for cancer cell survival. jpionline.orgnih.gov
Infectious Diseases: The potential for developing new antiviral agents, particularly HIV protease inhibitors, has been demonstrated with imidazolidine-2,4-dione-linked compounds. nih.gov This opens the door for exploring activity against other viral and bacterial pathogens.
Neurological Disorders: Given the known anticonvulsant properties of some hydantoins, a deeper investigation into the effects of this compound derivatives on various ion channels and receptors in the central nervous system could lead to new treatments for epilepsy and other neurological conditions. researchgate.net
Metabolic Diseases: Some thiazolidine-2,4-diones, a related class of compounds, are known for their use in treating diabetes. mdpi.commdpi.com Exploring the potential of imidazolidine-2,4-dione derivatives to modulate metabolic targets could yield new therapies for conditions like type 2 diabetes.
A comprehensive screening approach, including high-throughput screening and phenotypic assays, will be instrumental in uncovering new and unexpected biological activities for this class of compounds.
Advanced Synthetic Methodologies for Complex Derivatives
The therapeutic potential of a lead compound is often realized through the synthesis and evaluation of a library of its derivatives. For this compound, future research should focus on developing advanced synthetic methodologies to create more complex and diverse analogs. This will enable a thorough exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.
Key synthetic strategies to be explored include:
Substitution at N-3 and C-5: The imidazolidine-2,4-dione ring offers key positions for modification, particularly at the N-3 and C-5 positions. researchgate.net The development of one-pot synthesis methods and the use of diverse building blocks will facilitate the rapid generation of a wide range of derivatives. researchgate.net
Convergent Synthesis: For more complex derivatives, convergent synthetic routes, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than linear approaches. mdpi.com
Stereoselective Synthesis: Many biological targets are chiral, and the stereochemistry of a drug molecule can have a profound impact on its activity. Future synthetic work should focus on methods to produce enantiomerically pure derivatives of this compound to assess the activity of individual stereoisomers.
The following table provides an overview of potential synthetic modifications and the expected impact on the properties of the resulting derivatives.
| Modification Site | Synthetic Approach | Potential Outcome | Reference |
| N-3 Position | Alkylation, Arylation | Modulation of potency and selectivity | researchgate.net |
| C-5 Position | Introduction of diverse substituents | Improved binding affinity and specificity | researchgate.net |
| Phenyl Ring | Introduction of various functional groups | Enhanced pharmacokinetic properties | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more efficient, and more predictive. nih.govyoutube.com For the development of this compound derivatives, AI and ML can be applied at multiple stages:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel biological targets for this class of compounds. youtube.com
Virtual Screening and Hit Identification: Machine learning models can be trained on existing data to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising hits. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. springernature.com
Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and testing.
By leveraging these computational tools, researchers can accelerate the design-make-test-analyze cycle and more effectively navigate the complex chemical space to identify potent and safe drug candidates.
Potential for Development of Preclinical Candidates
The ultimate goal of this research is to develop preclinical candidates for further evaluation in clinical trials. The journey from a lead compound to a preclinical candidate involves a rigorous process of optimization and characterization.
Key steps in the preclinical development of this compound derivatives will include:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure of the derivatives affect their biological activity is crucial for designing more potent and selective compounds. nih.gov
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives must be evaluated to ensure they can reach their target in the body at therapeutic concentrations.
In Vivo Efficacy Studies: The lead compounds must be tested in relevant animal models of disease to confirm their therapeutic efficacy.
Toxicology and Safety Pharmacology: A thorough assessment of the potential toxicity of the lead compounds is required to ensure they are safe for human use. springernature.com
The successful navigation of these preclinical studies will be essential for advancing the most promising derivatives of this compound into clinical development, with the potential to address unmet medical needs across a range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-chlorophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
- The compound is typically synthesized via condensation reactions. For example, imidazolidine-2,4-dione (hydantoin) derivatives are prepared by reacting substituted benzyl chlorides (e.g., 2-chloro-6-fluorobenzyl chloride) with hydantoin under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes refluxing in anhydrous dioxane with Lawesson’s reagent to introduce thio-functional groups, monitored by mass spectrometry (e.g., m/z shift from 243.035 to 259.013 upon sulfur substitution) .
Q. How can structural analogs of this compound be designed to retain pharmacological activity?
- Structural modifications often focus on substituents at the phenyl ring or the imidazolidine core. Phenytoin, a clinically used anticonvulsant, shares the imidazolidine-2,4-dione scaffold and demonstrates that electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhance stability and bioavailability . Derivatives with 3,5-dichlorophenyl or 4-hydroxyphenyl groups have been synthesized to study structure-activity relationships (SAR) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Key methods include:
- NMR spectroscopy : ¹³C NMR in CDCl₃ confirms regiochemistry (e.g., 1,3-dibenzyl-5-(3-chlorophenyl)imidazolidine-2,4-dione shows distinct carbonyl signals at δ 144 ppm) .
- X-ray crystallography : Single-crystal studies reveal bond lengths (mean C–C = 0.002 Å) and dihedral angles (e.g., −109.44° for sulfonyl derivatives), critical for conformational analysis .
- Mass spectrometry : Used to track reaction progress (e.g., thio-substitution via m/z shifts) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral drug development?
- Chiral acid catalysis (e.g., Brønsted acids) enables asymmetric condensation of glyoxals and ureas. For example, 1,3-dibenzyl-5-(3-chlorophenyl)imidazolidine-2,4-dione was synthesized with >90% enantiomeric excess (ee) using thiourea catalysts . Reaction optimization involves solvent polarity adjustments (e.g., toluene for steric control) and temperature gradients to minimize racemization.
Q. What mechanisms underlie the pharmacological activity of this compound derivatives as bradykinin B2 receptor antagonists?
- Derivatives with fluorinated or sulfonyl groups exhibit enhanced binding to the B2 receptor by mimicking the native ligand’s electrostatic profile. Molecular docking studies (e.g., using MOE software) suggest that the 3-chlorophenyl group occupies a hydrophobic pocket, while the imidazolidine-dione core forms hydrogen bonds with Arg³⁰⁷ and Tyr³¹⁰ residues .
Q. How do stability and reactivity of this compound vary under thermal or acidic conditions?
- Thermogravimetric analysis (TGA) indicates decomposition above 260°C, with no hazardous byproducts under standard conditions . However, strong acids (e.g., HCl) hydrolyze the imidazolidine ring, yielding urea derivatives. Stability studies recommend storage in anhydrous environments at −20°C to prevent dimerization .
Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?
- Discrepancies arise from solvent polarity effects. For example, in polar aprotic solvents (DMF), the carbonyl groups resist nucleophilic attack, whereas in protic solvents (MeOH), ring-opening occurs. Kinetic studies using ¹H NMR or IR spectroscopy under varied conditions can clarify these pathways .
Methodological Guidance
Q. What strategies are effective for resolving low yields in multi-step syntheses of imidazolidine-dione derivatives?
- Use microwave-assisted synthesis to accelerate reaction times (e.g., 30 minutes vs. 24 hours for Michael additions) .
- Employ flow chemistry for intermediates prone to degradation, ensuring consistent mixing and temperature control .
Q. How should researchers validate the purity of this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
